molecular formula C16H14N2O3S B1425133 3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide CAS No. 1373038-56-2

3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide

Cat. No. B1425133
M. Wt: 314.4 g/mol
InChI Key: OIVOENPBZYPLRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide” consists of a benzenesulfonamide group attached to a 5-methyl-4-phenylisoxazole ring . More detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide” include a molecular weight of 314.4 g/mol. Detailed information about its boiling point, density, and other properties was not found in the search results.

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

  • A study by Pişkin, Canpolat, & Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These derivatives exhibited properties useful for photodynamic therapy in cancer treatment, including high singlet oxygen quantum yield and good fluorescence properties.

Anticancer Activity

  • Research by Karakuş et al. (2018) explored the synthesis of benzenesulfonamide derivatives and evaluated their anticancer activity against human colorectal and cervix carcinoma cell lines. One compound, in particular, showed marked anticancer activity.

Anti-Inflammatory and Analgesic Activities

  • A study by Küçükgüzel et al. (2013) synthesized novel benzenesulfonamide derivatives and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One compound exhibited anti-inflammatory and analgesic activities without causing tissue damage.

Enzyme Inhibition Studies

  • The synthesis and biochemical evaluation of benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase were explored by Röver et al. (1997). They identified compounds with high-affinity inhibition of this enzyme, which is significant for understanding the pathophysiological role of the kynurenine pathway.

Antimicrobial and UV Protection Properties

Future Directions

The future directions for research on “3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide” could include further studies on its synthesis, chemical reactions, mechanism of action, and potential applications. Given that some benzenesulfonamide derivatives have shown promising biological activities , “3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide” might also have potential for further exploration in medicinal chemistry.

properties

IUPAC Name

3-(5-methyl-4-phenyl-1,2-oxazol-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-11-15(12-6-3-2-4-7-12)16(18-21-11)13-8-5-9-14(10-13)22(17,19)20/h2-10H,1H3,(H2,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVOENPBZYPLRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC(=CC=C2)S(=O)(=O)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide
Reactant of Route 3
3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide
Reactant of Route 4
3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide
Reactant of Route 5
3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-(5-Methyl-4-phenylisoxazol-3-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.